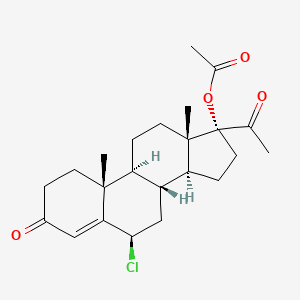
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is an organic compound that belongs to the benzothiazolone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone typically involves the bromination of a precursor benzothiazolone compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for compounds like 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chloro-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-fluoro-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-iodo-5,6-dihydro-7(4H)-benzothiazolone
Uniqueness
2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Eigenschaften
IUPAC Name |
2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIWBGTVLJDDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1Br)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732351 |
Source


|
| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-73-2 |
Source


|
| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cyclopropa[3,4]pentaleno[1,2-b]pyrazine (9CI)](/img/new.no-structure.jpg)






![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)



